The synthesis of 5-methyl-N-(2-methylphenyl)-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide was achieved through a multistep reaction sequence. The reaction involved using N-(2-methylphenyl)-3-nitrobenzamide and 3-amino-5-methyl-1H-1,2,4-triazole as starting materials. []
The molecular structure of 5-methyl-N-(2-methylphenyl)-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide was confirmed using spectroscopic techniques, including IR, 1H-NMR, and mass spectrometry. The data obtained from these analyses confirmed the presence of the expected functional groups and their connectivity within the molecule. []
While the precise mechanism of action for this specific derivative has not been fully elucidated, research suggests that triazolopyrimidines, in general, may exert cytotoxic effects by inhibiting crucial cellular processes such as DNA replication and cell division. [] Further research is needed to determine the specific cellular targets and pathways affected by this compound.
The primary application investigated for 5-methyl-N-(2-methylphenyl)-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is in the field of cancer research. In vitro studies have demonstrated its potential as an antitumor agent against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. [] Results indicated a high potency compared to the standard antitumor drug Cisplatin. []
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4